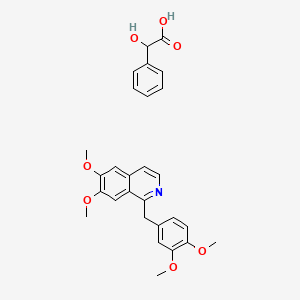
Papaverine phenylglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Papaverine phenylglycolate is a derivative of papaverine, an opium alkaloid known for its antispasmodic properties. Papaverine itself is used primarily to treat visceral spasms and vasospasms, and it has applications in various medical treatments. This compound, like its parent compound, is of interest due to its potential pharmacological effects and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of papaverine phenylglycolate typically involves the esterification of papaverine with phenylglycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where papaverine and phenylglycolic acid are combined in the presence of an acid catalyst. The reaction conditions are carefully controlled to optimize yield and purity. After the reaction is complete, the product is isolated and purified using industrial-scale chromatography or crystallization methods.
化学反応の分析
Types of Reactions
Papaverine phenylglycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The phenylglycolate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols and acids. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Papaverine phenylglycolate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers investigate its effects on cellular processes and its potential as a pharmacological agent.
Medicine: The compound is studied for its potential therapeutic effects, particularly in treating spasms and vasospasms.
Industry: It is used in the development of new drugs and as a reference compound in quality control processes.
作用機序
The mechanism of action of papaverine phenylglycolate is similar to that of papaverine. It acts as a smooth muscle relaxant by inhibiting phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the gastrointestinal tract and blood vessels. The compound may also interact with calcium channels, further contributing to its muscle relaxant effects.
類似化合物との比較
Papaverine phenylglycolate can be compared to other similar compounds, such as:
Papaverine: The parent compound, known for its antispasmodic properties.
Laudanosine: Another alkaloid with muscle relaxant effects, but with a different mechanism of action.
Noscapine: An opium alkaloid with antitussive properties, structurally related but pharmacologically distinct.
This compound is unique due to its specific ester linkage, which may confer different pharmacokinetic properties and therapeutic potential compared to its parent compound and other related alkaloids.
特性
CAS番号 |
6591-59-9 |
|---|---|
分子式 |
C28H29NO7 |
分子量 |
491.5 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C20H21NO4.C8H8O3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;9-7(8(10)11)6-4-2-1-3-5-6/h5-8,10-12H,9H2,1-4H3;1-5,7,9H,(H,10,11) |
InChIキー |
HEYSYJLNRMFKLR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1=CC=C(C=C1)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


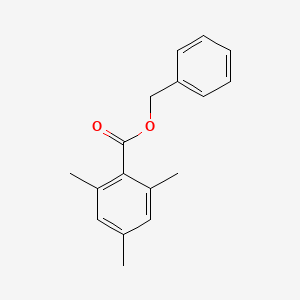
![4-[(2,6-Dichloro-3-methylphenyl)sulfanyl]pyridine-3-sulfonamide](/img/structure/B14737683.png)
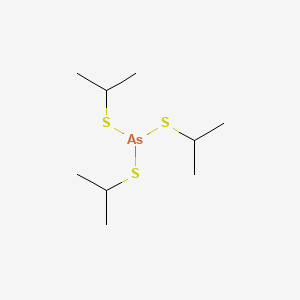
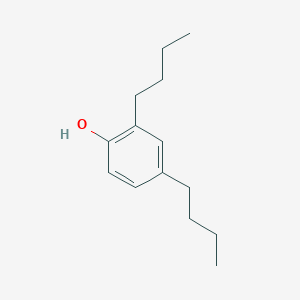
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
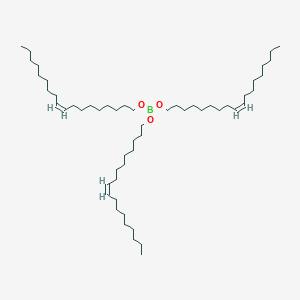
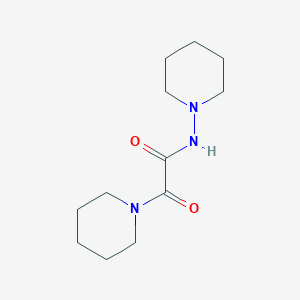
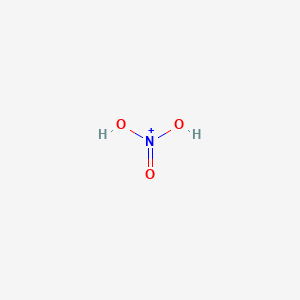
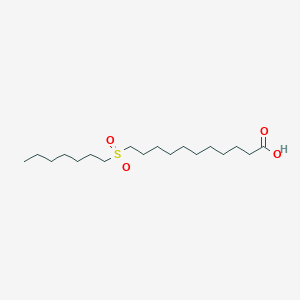
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
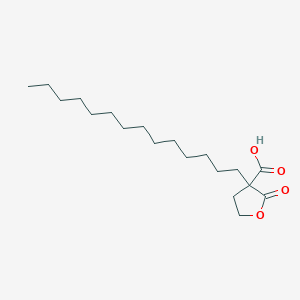

![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)

